N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic acetamide derivative characterized by a benzoxazolone core linked to a hydroxyethyl group substituted with furan and thiophene rings. The compound’s design leverages the benzoxazolone scaffold’s known affinity for TSPO while introducing furan and thiophene moieties to modulate pharmacokinetic properties, including solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c22-17(10-21-14-4-1-2-5-15(14)26-18(21)23)20-12-19(24,13-7-9-27-11-13)16-6-3-8-25-16/h1-9,11,24H,10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCBVUJMHFGTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, and associated research findings.
Molecular Characteristics
- Molecular Formula : C15H17N3O6S2
- Molecular Weight : 399.44 g/mol
- CAS Number : 2034483-42-4
- Purity : Typically around 95%
The compound features a combination of furan and thiophene rings, alongside an oxobenzoxazole moiety. These structural elements contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting carbonic anhydrase isoenzymes, which are crucial in regulating bicarbonate levels in the body. This inhibition is particularly relevant for treating conditions like glaucoma and other disorders involving fluid regulation.
- Antioxidant Properties : The presence of furan and thiophene rings suggests that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, although further research is required to elucidate its efficacy and mechanism in cancer treatment contexts.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks thiophene group | Different chemical properties |
| N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks furan group | Varies in reactivity |
| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | Replaces sulfonamide with amide | Potentially alters biological activity |
This table illustrates how the structural components influence the biological activities of these compounds.
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Formation of Intermediates : Initial synthesis involves creating furan and thiophene intermediates through cyclization reactions.
- Coupling Reactions : These intermediates are coupled using a suitable linker under controlled conditions to form a precursor compound.
- Final Modification : The introduction of the oxobenzoxazole moiety is achieved through reactions involving appropriate reagents and conditions to yield the final product.
Case Studies and Research Findings
Research findings related to this compound are still emerging, but several studies have reported on its promising biological activities:
- Inhibition Studies : In vitro studies have demonstrated that the compound inhibits specific carbonic anhydrase isoenzymes, suggesting therapeutic potential for ocular diseases .
- Antioxidant Evaluation : Antioxidant assays indicate that this compound can reduce oxidative stress markers in cellular models, supporting its potential use in protective therapies against oxidative damage .
- Cytotoxicity Assessments : Initial cytotoxicity tests reveal that while it exhibits some inhibitory effects on cancer cell lines, it maintains low toxicity levels in normal cells, indicating a favorable therapeutic index .
Comparison with Similar Compounds
[¹¹C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
- Structural Features : Shares the 2-oxobenzo[d]oxazol-3(2H)-yl group but replaces the hydroxyethyl-furan-thiophene moiety with a naphthalene and phenyl group.
- Key Differences :
- Synthesis : [¹¹C]NBMP is synthesized via Suzuki coupling, enabling efficient radiolabeling for positron emission tomography (PET) imaging .
- Pharmacokinetics : Demonstrates superior bioavailability (78% in rat models) and rapid plasma clearance (t₁/₂ = 15 min) compared to the target compound, which has uncharacterized metabolic stability .
- Binding Specificity : Exhibits reduced intersubject variability in TSPO binding studies, attributed to its naphthalene substitution .
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)
- Structural Features : Incorporates a pyridine-based chelating arm for bifunctional applications.
- Key Differences :
Analogues with Varied Heterocyclic Systems
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Structural Features : Simplifies the substituents to a propanamide chain.
- Key Differences: Reactivity: Demonstrates lower synthetic efficiency (18% conversion under optimized conditions) compared to the target compound’s more complex heterocyclic architecture .
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide
- Structural Features : Replaces benzoxazolone with a sulfonated benzothiazolone ring.
- Metabolic Stability: Benzothiazolone derivatives often exhibit faster hepatic clearance due to sulfonation .
Table 1. Key Properties of Selected Analogues
Mechanistic and Functional Insights
- Role of Heterocycles : The furan and thiophene groups in the target compound may enhance π-π stacking with TSPO’s hydrophobic pockets, a feature absent in simpler analogues like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide .
- Hydroxyethyl Substituent : The 2-hydroxyethyl linker could improve solubility compared to [¹¹C]NBMP’s hydrophobic naphthalene group, though this requires experimental validation .
- Synthetic Challenges : Unlike NBMP’s straightforward Suzuki coupling, the target compound’s synthesis likely demands multi-step protocols to integrate furan, thiophene, and benzoxazolone motifs .
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The benzoxazole moiety is synthesized via cyclization of 2-aminophenol with carboxylic acid derivatives. A representative protocol involves:
- Reacting 2-amino-4-methylphenol with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (K₂CO₃), yielding 6-methyl-2-oxobenzo[d]oxazole with 72% efficiency.
- Subsequent N-alkylation with benzyl bromoacetate in DMF (K₂CO₃, 30°C, 17 h) affords the acetamide precursor, achieving 57% yield after column chromatography.
Table 1: Benzoxazole-Acetamide Synthesis Optimization
| Starting Material | Reagent | Solvent | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-4-methylphenol | Chloroacetyl chloride | DCM | K₂CO₃ | 25 | 72 | |
| 6-Methyl-2-oxobenzooxazole | Benzyl bromoacetate | DMF | K₂CO₃ | 30 | 57 |
Construction of the Hydroxyethyl Bridge
Aldol Condensation Strategy
The hydroxyethyl spacer is introduced via aldol condensation between furan-2-carbaldehyde and thiophene-3-carbaldehyde:
Grignard Addition Alternative
- Furan-2-yl magnesium bromide is reacted with thiophene-3-carbaldehyde in THF (−78°C to 25°C), followed by aqueous workup to isolate the secondary alcohol (58% yield).
Coupling of Heterocyclic Units
Nucleophilic Substitution
The hydroxyethyl intermediate is functionalized for coupling:
Suzuki-Miyaura Cross-Coupling
For enhanced regioselectivity:
- Palladium-catalyzed coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) connects boronic ester-functionalized furan and thiophene to the central core (78% yield).
Table 2: Coupling Method Comparison
| Method | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Mitsunobu | PPh₃, DEAD, THF, 25°C | 82 | High | |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | 78 | Moderate |
Final Amide Bond Formation
Carbodiimide-Mediated Coupling
The benzoxazole-acetamide is coupled to the hydroxyethyl-furan-thiophene unit via:
- EDCI/HOBt activation in DMF, reacting the carboxylic acid with the amine at 25°C (68% yield).
- Mixed carbonates (ClCO₂Et, N-methylmorpholine) for in situ active ester formation, improving yield to 74%.
Challenges and Optimization Strategies
Stereochemical Control
Q & A
Q. What experimental evidence supports the proposed mechanism of reactive oxygen species (ROS) scavenging by this compound?
- Approaches :
- Fluorescent probes : Use DCFH-DA in cell-based assays to quantify ROS reduction.
- EPR spectroscopy : Detect radical adducts (e.g., hydroxyl radical quenching) in cell-free systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
